molecular formula C8H9ClF2N2 B2727106 2-(Difluoromethyl)benzimidamide hydrochloride CAS No. 2138564-90-4

2-(Difluoromethyl)benzimidamide hydrochloride

Cat. No.: B2727106
CAS No.: 2138564-90-4
M. Wt: 206.62
InChI Key: DVUNUKYEYRNZJU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzimidamide hydrochloride is a versatile chemical compound with unique properties and structural characteristics. It is widely used in various scientific research areas, including drug discovery, medicinal chemistry, and material synthesis. The compound’s structure consists of a benzimidazole ring substituted with a difluoromethyl group and an amidine group, making it a valuable building block in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often employ difluoromethylation reagents and catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)benzimidamide hydrochloride may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined access to this compound, making it feasible for pharmaceutical and material science applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where the difluoromethyl group or other substituents are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

2-(Difluoromethyl)benzimidamide hydrochloride has numerous scientific research applications, including:

    Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical relevance.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of bioactive molecules and probes.

    Medicine: It is explored for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

    Industry: The compound is used in material science for the synthesis of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzimidamide hydrochloride
  • 2-(Chloromethyl)benzimidamide hydrochloride
  • 2-(Bromomethyl)benzimidamide hydrochloride

Uniqueness

2-(Difluoromethyl)benzimidamide hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability, solubility, and lipophilicity. These properties make it a valuable compound in medicinal chemistry and material science, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(difluoromethyl)benzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2.ClH/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,7H,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUNUKYEYRNZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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